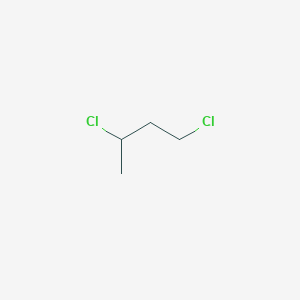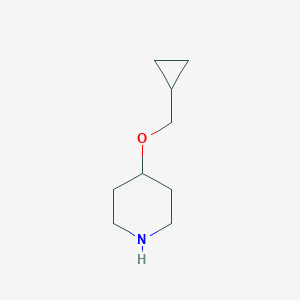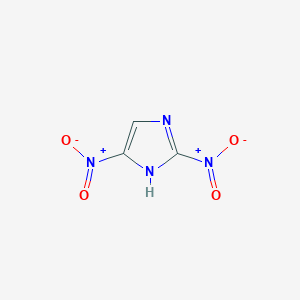
Stannane, tetraiodo-
Overview
Description
Synthesis Analysis
The synthesis of different stannanes is described in several papers. For instance, tributyl(3,3,3-trifluoro-1-propynyl)stannane was synthesized from 2-bromo-3,3,3-trifluoropropene in one step, showcasing the versatility of stannanes in synthetic chemistry . Another example is the synthesis of tetrakis(di-tert-butylmethylsilyl)distannene, which was achieved by a coupling reaction of tBu2MeSiNa with SnCl2-diox in THF . These syntheses highlight the reactivity of stannanes and their potential for creating complex molecules.
Molecular Structure Analysis
The molecular structure of stannanes can be quite complex, as seen in the heptacoordinate trichlorostannane with a triarylmethyl-type tetradentate ligand, which showed a heptacoordinate structure with specific interatomic distances . The tetraethyl stannane's structure and conformations were investigated using quantum chemical calculations, revealing that the most abundant conformers are those with symmetry C1 . The structural study of bis-, tris-, and tetra-[1,3,5]-dithiazinanyl silanes and stannanes provided insights into the conformation of compounds in the solid state and the presence of weak S/Si and S/Sn interactions .
Chemical Reactions Analysis
The chemical reactivity of stannanes is highlighted in several papers. For example, tetraallylic, tetraallenic, and tetrapropargylic stannanes react with aldehydes to provide unsaturated alcohols with good to excellent yields, demonstrating the utility of stannanes in organic synthesis . The double allylation reactions of (2-azaallyl)stannanes to synthesize N,N-bis(3-butenyl)amines and their conversion to tetrahydroazepines via ring-closing metathesis show the versatility of stannanes in complex reaction sequences . Additionally, the Ullmann coupling reaction was used as a new approach to synthesize tetraarylstannanes, indicating the potential for stannanes to participate in cross-coupling reactions .
Physical and Chemical Properties Analysis
The physical and chemical properties of stannanes are diverse. The photoelectron study of tetramethyl stannane using synchrotron radiation provided valuable information on the binding energies for the valence and Sn 4d orbitals, which are important for understanding the electronic structure of stannanes . The organoboration of tetrakis(trimethylsilylethynyl)stannane and the subsequent X-ray structure analysis of a 5-stannaspiro[4.4]nona-1,3,6,8-tetraene derivative revealed the influence of steric crowding on the molecular structure, which can affect the physical properties of these compounds .
Scientific Research Applications
1. Extreme Ultraviolet Lithography and Vacuum Technology
- Application Summary : Stannane is used in extreme ultraviolet (EUV) lithography, where tin droplets evaporate and subsequently coat various surfaces including the collector mirrors . To clean off the tin, a hydrogen plasma is often used, but as a result, an unstable by-product, stannane (SnH4), is formed .
- Methods of Application : The electron ionization mass spectrum of SnH4 is presented. All ten natural abundance isotopes were observed experimentally for each fragment, i.e., Sn+, SnH+, SnH2+, and SnH3+ . Density functional electronic structure theory was used to calculate the optimized ground state geometries of these gas phase species and their relative stabilities .
- Results or Outcomes : The detailed characterization of stannane should help correctly identify it in EUV lithographic processes and develop approaches in the future to mitigate its decomposition and redeposition on the collector mirrors or vacuum chamber walls .
2. Organic Synthesis
- Application Summary : Stannane is used in organic synthesis in the hydro-stannolysis of halides or related molecules, and the hydro-stannation of alkenes and alkynes . These reactions usually involve stannyl radicals in chain mechanisms .
- Methods of Application : The basic processes are shown in Schemes 1 and 2, but the secondary radicals R’• and R3SnXY• (or R3SnX=Y•) are often diverted through a cascade of reactions before they rejoin the cycle and are quenched by abstracting hydrogen from the tin hydride .
- Results or Outcomes : With the stimulation of these applications in synthesis, a lot of work has been reported recently on basic organotin hydride chemistry .
3. Quantum Research
- Application Summary : Single atomic layers of stanene exhibit the Quantum Hall effect at room temperature, making them intricate laboratories for the study of quantum matter .
- Methods of Application : The method of application is not specified in the source .
- Results or Outcomes : The outcomes of this application are not specified in the source .
4. Nanotechnology
- Application Summary : Stanene, fully hydrogenated stanene (SnH), and armchair stanane nanoribbons (ASnHNRs) have been studied for their structural, electronic, and optical properties . These materials are of interest in nanotechnology due to their unique properties .
- Methods of Application : A density functional theory based investigation was performed to study these properties . The study found that stanane has a 0.84 Å buckled height and the buckled structure is preserved in ASnHNRs .
- Results or Outcomes : Stanane is a moderate-band-gap semiconductor with a direct band gap of 1.2 eV and ASnHNRs are wide-band-gap semiconductors . The band gap of ASnHNRs decreases as the ribbons width increases . Stanane is a good absorptive matter, especially for visible regions of the electromagnetic spectrum .
5. Synthetic Chemistry
- Application Summary : Organotin hydrides, including stannane, have many applications in organic synthesis . They are used in the hydro-stannolysis of halides or related molecules, and the hydro-stannation of alkenes and alkynes .
- Methods of Application : These reactions usually involve stannyl radicals in chain mechanisms . The secondary radicals R’• and R3SnXY• (or R3SnX=Y•) are often diverted through a cascade of reactions before they rejoin the cycle and are quenched by abstracting hydrogen from the tin hydride .
- Results or Outcomes : With the stimulation of these applications in synthesis, a lot of work has been reported recently on basic organotin hydride chemistry . This review will survey the advances that have been made in the last ten years, with some reference to earlier work to put the recent work into context .
6. Surface Characterization
- Application Summary : Stannane is used in the characterization of surfaces in extreme ultraviolet lithography and vacuum technology . The surface of the deposited tin film resulting from the decomposition and subsequent oxidation was characterized by x-ray photoelectron spectroscopy .
- Methods of Application : The main species found at the surface were metallic tin and tin (II) oxide (SnO) . The detailed characterization of stannane should help correctly identify it in EUV lithographic processes and develop approaches in the future to mitigate its decomposition and redeposition on the collector mirrors or vacuum chamber walls .
- Results or Outcomes : The results of this application are not specified in the source .
7. Preparation of Organotin Hydrides
- Application Summary : Stannane is used in the preparation of organotin hydrides . The hydrides were first prepared by reducing the corresponding chlorides with lithium aluminium hydride, and this method is still widely used .
- Methods of Application : Other reducing agents that have been used include R2AlH, NaBH4, NaBH3CN, B2H6, LiH, (MeSiHO)n (PMHS), and Et3SiH . Tributyltin hydride is used most frequently in synthesis because it is cheaper, less volatile, and less toxic than the lower homologues, and, for a long time, has been commercially available .
- Results or Outcomes : In the laboratory, the most convenient preparation is probably by the distillation of tributyltin oxide and poly (methylhydrosiloxane) (PMHS) under reduced pressure, when the hydride (b.p. 80 °C/0.4 mm Hg) distils over in good yield .
Safety And Hazards
Future Directions
The detailed characterization of stannane should help correctly identify it in extreme ultraviolet lithographic processes and develop approaches in the future to mitigate its decomposition and redeposition on the collector mirrors or vacuum chamber walls . Another study suggests that stannane’s versatile properties make it valuable for various applications such as catalysis, organic synthesis, and material science.
properties
IUPAC Name |
tetraiodostannane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/4HI.Sn/h4*1H;/q;;;;+4/p-4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QPBYLOWPSRZOFX-UHFFFAOYSA-J | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[Sn](I)(I)(I)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
SnI4, I4Sn | |
| Record name | tin(IV) iodide | |
| Source | Wikipedia | |
| URL | https://en.wikipedia.org/wiki/Tin(IV)_iodide | |
| Description | Chemical information link to Wikipedia. | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6064876 | |
| Record name | Tin iodide (SnI4) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6064876 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
626.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Stannic iodide | |
CAS RN |
7790-47-8 | |
| Record name | Tin iodide (SnI4) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=7790-47-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Stannic iodide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007790478 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Stannane, tetraiodo- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Tin iodide (SnI4) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6064876 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Tin tetraiodide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.029.281 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




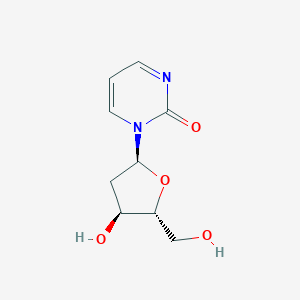

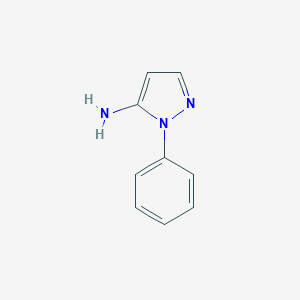

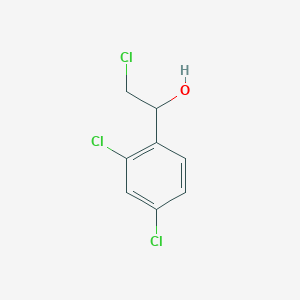
![methyl (E)-6-[6-methoxy-4-(2-methoxyethoxymethoxy)-7-methyl-3-oxo-1H-2-benzofuran-5-yl]-4-methylhex-4-enoate](/img/structure/B52867.png)
